2-(2-Methoxyphenyl)-5-methylbenzoic acid
Description
2-(2-Methoxyphenyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a methoxyphenyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The compound’s structure combines lipophilic (methoxy and methyl) groups with a polar carboxylic acid moiety, making it a versatile scaffold for pharmaceutical and chemical applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQMTHOEDTJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653519 | |
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855255-68-4 | |
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Nucleophilic Aromatic Substitution
Chlorination of aromatic rings, as exemplified in Patent CN112778147A , offers a pathway to introduce halogens for further substitution. In this method, 2-amino-3-methylbenzoic acid reacts with dichlorohydantoin in N,N-dimethylformamide (DMF) at 100°C for 1–2 hours, yielding 2-amino-3-methyl-5-chlorobenzoic acid with 87% yield . The chlorine atom’s activation by the adjacent amino group facilitates nucleophilic substitution.
For the target compound, chlorination at the 2-position of 5-methylbenzoic acid could enable displacement with a 2-methoxyphenyl nucleophile. However, methoxy groups are typically introduced via alkoxylation rather than nucleophilic substitution, suggesting limitations. Alternative approaches, such as Friedel-Crafts alkylation using 2-methoxyphenylacetyl chloride, might prove more effective for attaching the methoxyphenyl group directly.
Cross-Coupling Reactions for Biaryl Bond Formation
The Suzuki-Miyaura coupling, a cornerstone of modern aryl-aryl bond formation, presents a viable route to construct the biphenyl backbone of 2-(2-methoxyphenyl)-5-methylbenzoic acid. This method would involve:
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Synthesis of Boronic Acid Partner : 2-Methoxyphenylboronic acid, commercially available or synthesized via lithiation-borylation of 2-bromoanisole.
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Halogenated Benzoic Acid Precursor : 2-Bromo-5-methylbenzoic acid, prepared through bromination of 5-methylbenzoic acid using N-bromosuccinimide (NBS) under radical conditions.
Coupling these components in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like tetrahydrofuran (THF) or dioxane at 80–100°C could yield the target compound. Patent CN105439915A highlights the efficacy of copper catalysts (e.g., CuBr) in analogous substitution reactions, though palladium systems are more suited for Suzuki couplings.
Direct Alkylation and Etherification Strategies
Introducing the methyl and methoxy groups sequentially via alkylation and etherification offers another pathway. For example:
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Methyl Group Introduction : Friedel-Crafts alkylation of benzoic acid derivatives using methyl chloride or methanol in the presence of AlCl₃. However, this method risks over-alkylation and requires careful regiocontrol.
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Methoxyphenyl Attachment : Williamson ether synthesis between a phenolic intermediate and methyl iodide, though this approach is less feasible for attaching pre-formed methoxyphenyl groups.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalysts/Solvents | Yield (%) | Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromination, Cross-Coupling | Pd(PPh₃)₄, THF | ~75–85* | Requires halogenated precursor |
| Nitration/Hydrogenation | Nitration, Hydrogenation, Coupling | HNO₃, Pd/C, DMF | ~60–70* | Multi-step, regioselectivity issues |
| Chlorination/Substitution | Chlorination, Nucleophilic Substitution | Dichlorohydantoin, DMF | ~50–65* | Limited to activated aryl chlorides |
*Theoretical yields extrapolated from analogous reactions in patents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, aldehydes, and various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 2-(2-Methoxyphenyl)-5-methylbenzoic acid exhibit significant antitumor properties. A study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation by inducing apoptosis and disrupting microtubule formation . The potential for developing new anticancer agents from this compound is promising, particularly in targeting specific cancer pathways.
Synthesis of Pharmaceutical Intermediates
This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be a versatile building block in the development of drugs targeting multiple therapeutic areas, including anti-inflammatory and analgesic medications. For instance, modifications of the benzoic acid structure have been linked to enhanced bioactivity in certain drug formulations .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to form hydrogen bonds can enhance the mechanical properties of polymer matrices, making it suitable for applications in coatings and adhesives. Research has shown that incorporating this compound into polymer blends improves thermal stability and reduces brittleness .
Liquid Crystal Displays (LCDs)
The compound is also explored for its utility in the production of liquid crystal displays (LCDs). As a component in polarizing films, it contributes to improved optical properties, which are critical for high-resolution displays. The unique molecular structure allows for better alignment of liquid crystals, enhancing display performance .
Industrial Applications
Chemical Synthesis
In industrial settings, this compound is employed as a reagent in various chemical syntheses. Its role as a catalyst or intermediate can streamline reactions involving aromatic compounds, leading to more efficient manufacturing processes for fine chemicals and specialty products .
Agricultural Chemicals
The compound has potential applications in the development of agrochemicals. Its derivatives are being researched for use as herbicides or fungicides due to their efficacy against specific pests while maintaining low toxicity levels for non-target organisms . This aligns with current trends towards sustainable agricultural practices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell growth via apoptosis induction. |
| Study B | Polymer Chemistry | Enhanced mechanical properties observed when incorporated into polymer matrices. |
| Study C | LCD Production | Improved optical alignment and display performance noted with polarizing film applications. |
| Study D | Agrochemical Development | Effective against target pests with minimal environmental impact reported. |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors and enzymes. The carboxyl group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and substituent effects among related compounds:
Table 1: Structural Comparison of 2-(2-Methoxyphenyl)-5-methylbenzoic Acid and Analogues
Key Observations:
- Biological Activity : Brominated and amide-containing derivatives (e.g., 2-(3-bromobenzamido)-5-methylbenzoic acid) show cytotoxicity, suggesting structural sensitivity for kinase inhibition .
- Solubility : Glucoside derivatives (e.g., compound IX in ) exhibit increased hydrophilicity due to the sugar moiety, which may limit membrane permeability .
Key Observations:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)-5-methylbenzoic acid, and how can purity be ensured during synthesis?
- Methodological Answer :
- Coupling Reactions : Use glycine benzyl ester coupling followed by catalytic hydrogenation to reduce side products, as demonstrated in the synthesis of structurally similar 4-amino-5-chloro-2-methoxybenzoic acid derivatives .
- Purification : Employ solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) for intermediates. Final purification via recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) enhances crystallinity and purity .
- Purity Validation : Confirm using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 254 nm UV detection) and ¹H NMR (DMSO-d₆, 400 MHz) to detect residual solvents or unreacted precursors .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid (δ 12–13 ppm) using ¹H and ¹³C NMR. Compare with analogs like 4-methoxybenzoic acid derivatives for structural validation .
- Mass Spectrometry : Use ESI-MS in negative ion mode to confirm molecular weight ([M-H]⁻ at m/z 270.1 for C₁₅H₁₄O₃). High-resolution MS (HRMS) resolves isotopic patterns .
- HPLC-PDA : Monitor photodegradation under UV light (e.g., 254 nm) to assess stability. Use a retention time of 8.2 min (C18 column, 1 mL/min flow) .
Q. What are the primary pharmacological targets of this compound derivatives?
- Methodological Answer :
- Receptor Binding Assays : Screen against dopamine D₂ and serotonin 5-HT₃ receptors using radioligand displacement (e.g., [³H]spiperone for D₂, IC₅₀ values). Structural analogs show dual antagonism, suggesting potential antiemetic applications .
- Enzyme Inhibition : Test cyclooxygenase (COX-2) inhibition via fluorometric assays (e.g., Cayman Chemical Kit). Methoxy groups enhance selectivity for inflammatory targets .
Advanced Research Questions
Q. How can regioselectivity challenges in the methoxy and methyl substitution of the benzoic acid scaffold be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use tert-butyllithium and (-)-sparteine to direct substitution at the 5-position. Protect the carboxylic acid as a methyl ester during lithiation .
- Microwave-Assisted Synthesis : Optimize reaction time (e.g., 15 min at 150°C) to reduce competing para-substitution. Monitor via in-situ FTIR for real-time carbonyl group tracking .
Q. How do discrepancies in analytical data (e.g., NMR splitting patterns) arise for this compound, and how can they be resolved?
- Methodological Answer :
- Dynamic Effects : Rotational restriction of the methoxy group causes splitting in aromatic protons. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence .
- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structure (e.g., monoclinic P2₁/c space group). Compare with 5-methylbenzoic acid derivatives .
Q. What strategies improve the in vivo stability and bioavailability of this compound in preclinical models?
- Methodological Answer :
- Prodrug Design : Synthesize methyl ester or glucuronide conjugates to enhance permeability. Hydrolyze in vivo via esterases .
- Pharmacokinetic Profiling : Administer intravenously (1 mg/kg) in rodents. Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL). Adjust logP via methoxy group halogenation (e.g., Cl substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
